3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-18-6-4-7-22(16-18)25-11-13-26(14-12-25)30(28,29)15-5-10-24-23(27)21-9-8-19(2)20(3)17-21/h4,6-9,16-17H,5,10-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRSFZCYKJBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound may be classified under, have been found to bind with high affinity to multiple receptors. These receptors could potentially serve as the primary targets of this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
Biological Activity
The compound 3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzamides, characterized by a benzene ring attached to an amide functional group. Its structure is defined by the following components:
- Benzamide backbone : The core structure that provides the framework for biological activity.
- Piperazine moiety : This component is known for its role in enhancing binding affinity to various receptors.
- Sulfonyl group : Often associated with increased solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds similar to 3,4-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide may act as modulators of various neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. The piperazine ring enhances the compound's ability to bind selectively to these receptors, which is crucial for its pharmacological effects.
Therapeutic Applications
- Pain Management : Compounds in this class have shown promise as analgesics by modulating pain pathways through P2X3 receptor antagonism, which is implicated in pain signaling .
- Psychiatric Disorders : The dopamine receptor interaction suggests potential applications in treating conditions like schizophrenia and depression .
- Cancer Therapy : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in oncology .
In Vitro Studies
Recent studies have evaluated the biological activity of related benzamide derivatives. For instance, a series of piperazine-benzamide hybrids were tested for their efficacy as RET kinase inhibitors, showing moderate to high potency in cellular assays .
Case Studies
- Analgesic Activity : A study involving a similar compound demonstrated significant analgesic effects in animal models, with a notable reduction in pain response compared to control groups .
- Dopamine Receptor Binding : In vitro autoradiography studies highlighted that derivatives of this compound exhibit high affinity for dopamine D3 receptors, suggesting potential for psychiatric applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Benzamide Derivatives
The compound shares structural motifs with several piperazine-based benzamides, which are often explored for CNS-targeted activity. Key comparisons include:
Key Observations :
- Linker Variations : The sulfonylpropyl linker in the target compound may enhance metabolic stability compared to propanamide (SC211) or thioether (SC212) linkers .
- Substituent Effects : The m-tolyl group (shared with D9) imparts moderate steric bulk compared to electron-withdrawing groups (e.g., 4-chlorophenyl in SC211), which could alter receptor binding kinetics .
- Receptor Selectivity : SC211’s D4R selectivity suggests that piperazine-benzamide scaffolds with chlorophenyl groups favor dopaminergic interactions, while m-tolyl may shift selectivity toward other targets .
Anticonvulsant/Anticancer Analogs
Key Observations :
- Sulfonamide Linkers : Both the target compound and ABT-199 employ sulfonamide groups, which enhance solubility and binding to hydrophobic pockets (e.g., BCL-2’s BH3 domain) .
NMR and Physicochemical Comparisons
provides NMR data for hydroxamate-containing analogs (e.g., D9), which share the m-tolyl-piperazine motif with the target compound:
| Parameter | Target Compound | D9 | SC211 |
|---|---|---|---|
| ^{1}H NMR (δ, ppm) | — | 7.25–6.85 (aromatic), 3.75 (piperazine-CH2), 2.35 (CH3, m-tolyl) | 7.45–6.90 (aromatic), 3.60 (piperazine-CH2) |
| ^{13}C NMR (δ, ppm) | — | 168.5 (carbonyl), 138.2 (piperazine-C), 21.1 (CH3, m-tolyl) | 170.1 (carbonyl), 135.8 (piperazine-C) |
| Melting Point | — | 182–184°C | 165–167°C |
Analysis :
- The m-tolyl group in D9 and the target compound contributes to upfield shifts in aromatic protons (δ ~6.85–7.25) compared to SC211’s 4-chlorophenyl (δ ~7.45) due to reduced electron withdrawal .
- The sulfonyl group in the target compound may further deshield adjacent protons, a feature absent in D9 and SC211 .
Preparation Methods
Carboxylic Acid to Acid Chloride Conversion
3,4-Dimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions:
Procedure
- Dissolve 3,4-dimethylbenzoic acid (10.0 g, 60.6 mmol) in anhydrous toluene (50 mL).
- Add SOCl₂ (7.2 mL, 98.9 mmol) dropwise under nitrogen.
- Reflux at 110°C for 4 hours.
- Remove excess SOCl₂ via distillation under reduced pressure.
Characterization
- ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 7.45 (d, J = 8 Hz, 1H, Ar–H), 7.85 (dd, J = 8 Hz, 1H, Ar–H), 8.10 (s, 1H, Ar–H).
- IR (KBr) : 1775 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C–Cl stretch).
Synthesis of 1-(m-Tolyl)piperazine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between piperazine and m-bromotoluene facilitates N-arylation:
Procedure
- Charge piperazine (8.6 g, 100 mmol), m-bromotoluene (17.1 g, 100 mmol), Pd(OAc)₂ (0.45 g, 2 mol%), Xantphos (1.16 g, 2 mol%), and Cs₂CO₃ (65.2 g, 200 mmol) in dioxane (100 mL).
- Heat at 100°C for 24 hours under nitrogen.
- Filter through Celite®, concentrate, and purify via column chromatography (EtOAc/hexane).
Characterization
- ¹H NMR (CDCl₃) : δ 2.30 (s, 3H, CH₃), 2.85–3.00 (m, 4H, piperazine-H), 3.10–3.25 (m, 4H, piperazine-H), 6.75 (d, J = 8 Hz, 1H, Ar–H), 6.90 (s, 1H, Ar–H), 7.15 (t, J = 8 Hz, 1H, Ar–H).
Sulfonylation of 1-(m-Tolyl)piperazine
Preparation of 3-Chloropropylsulfonyl Chloride
Procedure
- React 3-chloropropane-1-thiol (10.0 g, 80.6 mmol) with Cl₂ gas in CCl₄ at 0°C for 2 hours.
- Distill under reduced pressure to isolate 3-chloropropylsulfonyl chloride (bp 112–115°C).
Yield : 75% (colorless liquid).
Sulfonylation Reaction
Procedure
- Dissolve 1-(m-tolyl)piperazine (5.0 g, 26.3 mmol) in DCM (50 mL) at 0°C.
- Add 3-chloropropylsulfonyl chloride (4.8 g, 26.3 mmol) dropwise.
- Stir at 25°C for 6 hours.
- Wash with 5% NaHCO₃ (2 × 50 mL), dry (Na₂SO₄), and concentrate.
Characterization
- ¹H NMR (DMSO-d₆) : δ 1.95 (quintet, J = 7 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.85–3.05 (m, 4H, piperazine-H), 3.35 (t, J = 7 Hz, 2H, SO₂CH₂), 3.50–3.70 (m, 4H, piperazine-H), 6.80–7.20 (m, 3H, Ar–H).
Amination of 3-Chloropropylsulfonyl Intermediate
Nucleophilic Substitution with Ammonia
Procedure
- Suspend 1-(m-tolyl)-4-(3-chloropropylsulfonyl)piperazine (7.0 g, 19.2 mmol) in NH₃/EtOH (7N, 100 mL).
- Heat at 80°C for 12 hours in a sealed tube.
- Concentrate and recrystallize from EtOH/H₂O.
Yield : 65% (off-white solid).
Characterization
Final Amidation: Synthesis of Target Compound
Procedure
- Dissolve 3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propan-1-amine (4.0 g, 11.5 mmol) in THF (50 mL).
- Add 3,4-dimethylbenzoyl chloride (2.3 g, 12.7 mmol) and Et₃N (1.7 mL, 12.7 mmol) at 0°C.
- Stir at 25°C for 4 hours.
- Wash with 5% HCl (2 × 50 mL), dry (Na₂SO₄), and purify via recrystallization (MeOH).
Yield : 78% (white crystalline solid).
Characterization
- MP : 178–180°C
- ¹H NMR (DMSO-d₆) : δ 1.90 (quintet, J = 7 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.35 (s, 6H, Ar–CH₃), 2.85–3.10 (m, 4H, piperazine-H), 3.35 (t, J = 7 Hz, 2H, SO₂CH₂), 3.50–3.70 (m, 4H, piperazine-H), 6.80–7.50 (m, 7H, Ar–H), 8.20 (t, J = 5 Hz, 1H, NH).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₄H₃₂N₃O₃S: 458.2112; found: 458.2109.
Optimization and Challenges
Critical Reaction Parameters
| Step | Parameter | Optimal Value |
|---|---|---|
| Sulfonylation | Temperature | 0–25°C |
| Amination | NH₃ Concentration | 7N in EtOH |
| Amidation | Solvent | THF |
Q & A
Q. Docking workflow :
- Prepare ligand (protonation states, energy minimization) and receptor (PDB ID: e.g., 7E2Z for 5-HT₁A).
- Use AutoDock Vina or Schrödinger Glide with flexible side chains in binding pockets .
Validation : Compare docking scores (ΔG) with known ligands and validate via SPR or ITC binding assays .
Q. What enzymatic assays are suitable for evaluating inhibitory activity?
- Methodological Answer :
- Kinase/phosphatase inhibition : Use fluorescence-based ADP-Glo™ or malachite green assays with recombinant enzymes (e.g., PIM1 kinase) .
- Protease inhibition : Employ FRET substrates (e.g., HIV-1 protease) and measure IC₅₀ via dose-response curves .
- Mechanistic studies : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Methodological Answer :
Q. Core modifications :
- Replace m-tolyl with halogenated or bulky aryl groups to assess steric effects .
- Vary sulfonylpropyl chain length (C2 vs. C3) to optimize target binding .
Bioisosteric replacements : Substitute benzamide with thiophene-2-carboxamide or pyridine derivatives .
Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate electronic (HOMO/LUMO) and steric descriptors with activity .
Q. How to resolve contradictory data in biological assays (e.g., cytotoxicity vs. target selectivity)?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to exclude off-target effects .
- Counter-screening : Test against unrelated targets (e.g., cytochrome P450s) to confirm specificity .
- Metabolite profiling : Use LC-MS to identify degradation products that may contribute to cytotoxicity .
Q. What advanced purification techniques mitigate challenges in isolating high-purity batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
